Moniro-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H24ClFN4O3 |

|---|---|

Molecular Weight |

458.9 g/mol |

IUPAC Name |

4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride |

InChI |

InChI=1S/C23H23FN4O3.ClH/c24-17-8-12-19(13-9-17)31-21-5-2-1-4-20(21)28-22(29)16-6-10-18(11-7-16)30-15-3-14-27-23(25)26;/h1-2,4-13H,3,14-15H2,(H,28,29)(H4,25,26,27);1H |

InChI Key |

SKSWCLIWZYBHCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OCCCN=C(N)N)OC3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Moniro-1: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the T-type and N-type Calcium Channel Blocker, Moniro-1.

This technical guide provides a comprehensive overview of this compound, a molecule of interest for researchers in drug development and neuroscience. This document details its chemical identity, physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

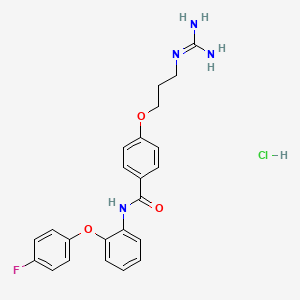

This compound, identified by the CAS number 1909225-94-0, is a small molecule with the IUPAC name 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride.[1] Its chemical structure is characterized by a central benzamide core, substituted with a propoxy-guanidinium group and a 2-(4-fluorophenoxy)phenyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride | [1] |

| CAS Number | 1909225-94-0 | [1] |

| Molecular Formula | C23H24ClFN4O3 | [1] |

| Molecular Weight | 458.9 g/mol | [1] |

| Appearance | Solid | DC Chemicals MSDS |

| Storage | Store at -20°C (powder) or -80°C (in solvent) | DC Chemicals MSDS |

Note: Specific experimental data for melting point, boiling point, and solubility of this compound are not publicly available at this time.

Spectroscopic Data:

Biological Activity and Mechanism of Action

This compound is a potent blocker of voltage-gated calcium channels, with a notable selectivity for T-type and N-type channels. These channels play crucial roles in a variety of physiological processes, including neuronal excitability, neurotransmitter release, and cardiovascular function.

Table 2: Inhibitory Activity of this compound on Human Voltage-Gated Calcium Channels

| Channel Subtype | IC50 (µM) |

| hCav3.1 (T-type) | 3.3 |

| hCav3.2 (T-type) | 1.7 |

| hCav3.3 (T-type) | 7.2 |

| hCav2.2 (N-type) | 34 |

The inhibitory action of this compound on these channels suggests its potential as a therapeutic agent for conditions associated with channel hyperactivity, such as neuropathic pain and certain types of epilepsy.

Signaling Pathway

The primary mechanism of action of this compound involves the direct blockade of T-type and N-type voltage-gated calcium channels. This blockade inhibits the influx of calcium ions (Ca2+) into the cell upon membrane depolarization. The reduction in intracellular calcium concentration subsequently modulates downstream signaling cascades.

Caption: Signaling pathway of this compound.

Experimental Protocols

The primary technique used to characterize the inhibitory activity of this compound on calcium channels is whole-cell patch clamp electrophysiology . The following is a generalized protocol based on standard practices for testing calcium channel blockers.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effect of this compound on ionic currents flowing through T-type and N-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the desired human calcium channel subtype (e.g., hCav3.1, hCav3.2, hCav3.3, or hCav2.2).

-

External solution (in mM): 140 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH.

-

Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

This compound stock solution (in DMSO) and serial dilutions in external solution.

-

Patch clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing the target calcium channel on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV.

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record the calcium currents in the presence of the compound.

-

Perform a washout by perfusing with the drug-free external solution.

-

-

Data Analysis:

-

Measure the peak current amplitude before, during, and after drug application.

-

Calculate the percentage of current inhibition for each concentration of this compound.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

-

Caption: Experimental workflow for whole-cell patch clamp.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted benzoyl chloride with a substituted aniline, followed by the introduction of the guanidinium-containing side chain. Researchers should refer to the literature for the synthesis of similar N-phenylbenzamide and guanidinium-containing compounds to develop a suitable synthetic strategy.

Conclusion

This compound is a valuable research tool for studying the role of T-type and N-type calcium channels in various physiological and pathological processes. Its selectivity profile makes it a promising lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their investigations. Further experimental work is required to fully elucidate its physical properties and detailed signaling pathways.

References

The Synthesis and Proposed Mechanism of Moniro-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed, hypothetical synthesis pathway for the compound Moniro-1. As of the date of this publication, a detailed, peer-reviewed synthesis procedure for this compound has not been publicly disclosed in scientific literature or patents. The presented methodologies are based on established organic chemistry principles and precedents for analogous transformations. All quantitative data are illustrative and should not be considered experimentally verified.

Introduction

This compound, with the chemical identity 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide hydrochloride (CAS 1909225-94-0), is a small molecule that has been identified as a blocker of T-type and N-type calcium channels. This dual inhibitory activity suggests its potential as a therapeutic agent in conditions such as pain and epilepsy, where these channels play a crucial role. This guide provides a plausible synthetic route to this compound, detailed hypothetical experimental protocols, and an overview of the signaling pathways associated with its molecular targets.

Proposed Synthesis Pathway of this compound

The proposed synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

-

Synthesis of the benzoic acid intermediate with a protected guanidino precursor.

-

Synthesis of the aniline intermediate.

-

Coupling of the two intermediates followed by deprotection and guanidinylation to yield the final compound.

A schematic of the proposed overall synthesis is presented below.

Caption: Proposed multi-step synthesis pathway for this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis of this compound.

Table 1: Synthesis of Intermediates

| Step | Intermediate | Starting Materials | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |

| 1 | tert-Butyl (3-hydroxypropyl)carbamate | 3-Aminopropan-1-ol, Boc-anhydride | 175.23 | 95 |

| 2 | Methyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate | tert-Butyl (3-hydroxypropyl)carbamate, Methyl 4-hydroxybenzoate | 325.38 | 80 |

| 3 | 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid | Methyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate | 311.35 | 90 |

| 4 | 1-(4-Fluorophenoxy)-2-nitrobenzene | 2-Fluoro-1-nitrobenzene, 4-Fluorophenol | 233.19 | 85 |

| 5 | 2-(4-Fluorophenoxy)aniline | 1-(4-Fluorophenoxy)-2-nitrobenzene | 203.22 | 92 |

Table 2: Final Assembly of this compound

| Step | Product | Starting Materials | Molecular Weight ( g/mol ) | Hypothetical Yield (%) |

| 6 | tert-Butyl (3-(4-((2-(4-fluorophenoxy)phenyl)carbamoyl)phenoxy)propyl)carbamate | 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid, 2-(4-Fluorophenoxy)aniline | 496.56 | 75 |

| 7 | 4-(3-Aminopropoxy)-N-(2-(4-fluorophenoxy)phenyl)benzamide | tert-Butyl (3-(4-((2-(4-fluorophenoxy)phenyl)carbamoyl)phenoxy)propyl)carbamate | 396.43 | 98 |

| 8 | This compound (Protected) | 4-(3-Aminopropoxy)-N-(2-(4-fluorophenoxy)phenyl)benzamide, 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | 638.73 | 70 |

| 9 | This compound | This compound (Protected) | 458.92 | 95 |

Experimental Protocols

The following are detailed hypothetical methodologies for the key steps in the proposed synthesis of this compound.

Synthesis of 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid

Step 1: Boc Protection of 3-Aminopropan-1-ol

-

To a solution of 3-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-hydroxypropyl)carbamate.

Step 2: Williamson Ether Synthesis

-

To a solution of tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) and methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain methyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate.

Step 3: Hydrolysis

-

Dissolve methyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Acidify the reaction mixture with 1N HCl to pH 3-4.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid.

Synthesis of 2-(4-Fluorophenoxy)aniline

Step 4: Nucleophilic Aromatic Substitution

-

To a solution of 4-fluorophenol (1.0 eq) in DMF, add a base such as potassium carbonate (1.5 eq) and stir for 30 minutes.

-

Add 2-fluoro-1-nitrobenzene (1.0 eq) and heat the reaction to 100 °C for 8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify by column chromatography to obtain 1-(4-fluorophenoxy)-2-nitrobenzene.

Step 5: Nitro Reduction

-

Dissolve 1-(4-fluorophenoxy)-2-nitrobenzene (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (3.0 eq) and heat to reflux for 3 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction, basify with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

-

Wash the organic layer, dry, and concentrate to yield 2-(4-fluorophenoxy)aniline.

Final Assembly of this compound

Step 6: Amide Coupling

-

To a solution of 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid (1.0 eq), 2-(4-fluorophenoxy)aniline (1.0 eq), and a coupling agent such as HATU (1.1 eq) in DMF, add a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify by column chromatography to obtain tert-butyl (3-(4-((2-(4-fluorophenoxy)phenyl)carbamoyl)phenoxy)propyl)carbamate.

Step 7: Boc Deprotection

-

Dissolve the product from Step 6 in DCM and add trifluoroacetic acid (TFA, 10 eq).

-

Stir at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure to yield 4-(3-aminopropoxy)-N-(2-(4-fluorophenoxy)phenyl)benzamide as the TFA salt.

Step 8 & 9: Guanidinylation and Final Deprotection

-

To a solution of the product from Step 7 (1.0 eq) and 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 eq) in DMF, add a base such as DIPEA (2.0 eq).

-

Stir at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Dilute with ethyl acetate, wash with water and brine, dry, and concentrate.

-

Dissolve the crude protected guanidine intermediate in a solution of HCl in dioxane.

-

Stir at room temperature for 4 hours.

-

Concentrate under reduced pressure and triturate with diethyl ether to precipitate this compound as the hydrochloride salt.

Visualizations

Experimental Workflow

Caption: General experimental workflow for a single synthetic step.

Signaling Pathway of T-type and N-type Calcium Channel Blockade

This compound is reported to be a blocker of T-type (CaV3.x) and N-type (CaV2.2) voltage-gated calcium channels. These channels are crucial for neuronal signaling, and their blockade can modulate neuronal excitability and neurotransmitter release, which is relevant for treating pain and epilepsy.

Caption: Proposed mechanism of action of this compound.

In-depth Technical Guide: Moniro-1 and a Potential Alternative, Miro1 Reducer

This technical guide addresses the inquiry regarding the compound "Moniro-1". Initial searches have identified its chemical identity; however, a comprehensive review of scientific literature reveals a lack of published data on its biological activity, experimental protocols, and associated signaling pathways.

In the course of this investigation, a similarly named compound, Miro1 Reducer , was identified with a substantial body of research, particularly in the context of Parkinson's disease. Given the potential for nomenclature confusion, this guide will first present the available information on this compound and then provide a detailed technical overview of Miro1 Reducer as a potential compound of interest for researchers in drug development.

This compound: Chemical Identity and Synonyms

IUPAC Name: 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride[1]

Synonyms:

Despite a thorough search using its IUPAC name and various synonyms, no specific biological data, experimental protocols, or associated signaling pathways for this compound could be located in the public scientific literature. This suggests that this compound may be a compound within a screening library that has not yet been characterized biologically in published research.

Miro1 Reducer: A Potential Alternative Compound of Interest

IUPAC Name: N-(3-Fluorophenyl)-N'-[4-[[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino]phenyl]urea hydrochloride

Synonyms: Miro1 Reducer

Miro1 Reducer is a small molecule that has been identified as a promoter of the proteasomal degradation of the mitochondrial Rho GTPase 1 (Miro1) protein. Its activity has been primarily investigated in the context of Parkinson's disease, where it has shown potential in rescuing neuronal loss.

Quantitative Data

| Parameter | Value | Reference |

| IC₅₀ (Miro1 Reduction) | 7.8 µM | --INVALID-LINK--, [Miro1 Reducer |

| Molecular Weight | 425.85 g/mol | [Miro1 Reducer |

| Formula | C₂₀H₁₆FN₇O·HCl | --INVALID-LINK-- |

Experimental Protocols

Miro1 Degradation Assay in Fibroblasts:

-

Cell Culture: Culture human fibroblasts from Parkinson's disease patients and healthy controls in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C and 5% CO₂.

-

Compound Treatment: Treat fibroblasts with Miro1 Reducer at a concentration of 10 µM for 30 hours.

-

Mitochondrial Depolarization: Induce mitochondrial damage by treating cells with CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

-

Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to detect the levels of Miro1 protein. Use GAPDH or other housekeeping proteins as a loading control. A reduction in the Miro1 protein band in treated cells compared to untreated controls indicates compound activity.

In Vivo Neuroprotection Assay in a Fly Model of Parkinson's Disease:

-

Fly Stocks: Utilize established Drosophila melanogaster models of Parkinson's disease (e.g., expressing human α-synuclein or with mutations in PINK1 or Parkin).

-

Drug Administration: Supplement the fly food with Miro1 Reducer at a concentration of 2.5 µM.

-

Locomotor Assay: Assess the motor function of the flies at different ages using a climbing assay.

-

Immunohistochemistry: Dissect the fly brains and perform immunohistochemistry to visualize and quantify dopaminergic neurons (e.g., by staining for tyrosine hydroxylase). A rescue of the age-dependent loss of dopaminergic neurons and improved motor function in treated flies compared to controls indicates neuroprotective effects.

Signaling Pathway and Mechanism of Action

Miro1 is a key protein located on the outer mitochondrial membrane that tethers mitochondria to motor proteins for their transport along microtubules. In healthy cells, damaged mitochondria are cleared through a process called mitophagy. A critical step in initiating mitophagy is the removal of Miro1 from the mitochondrial surface. In many cases of Parkinson's disease, this process is impaired, leading to the accumulation of damaged mitochondria.

Miro1 Reducer has been shown to promote the proteasomal degradation of Miro1. This action is particularly effective in the context of mitochondrial depolarization, a trigger for mitophagy. By facilitating the removal of Miro1, the compound helps to restore the clearance of damaged mitochondria.

Logical Workflow of Miro1 Reducer Action:

Caption: Logical workflow illustrating the mechanism of Miro1 Reducer in promoting neuroprotection.

Signaling Pathway of Miro1-Mediated Mitophagy and the Intervention Point of Miro1 Reducer:

Caption: Signaling pathway of Miro1 degradation and the intervention by Miro1 Reducer.

References

Moniro-1: A Technical Guide to a Novel T-type and N-type Calcium Channel Blocker

CAS Number: 1909225-94-0

This technical guide provides an in-depth overview of Moniro-1, a novel small molecule inhibitor of voltage-gated calcium channels. This compound exhibits a multi-target profile, demonstrating potent blockade of both T-type and N-type calcium channels, with significantly lower activity against L-type channels. This selectivity profile suggests its potential therapeutic application in neurological disorders such as pain and epilepsy. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on its mechanism of action, experimental protocols for its characterization, and the key signaling pathways it modulates.

Core Data Summary

This compound has been characterized as a potent blocker of specific subtypes of voltage-gated calcium channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from whole-cell patch-clamp electrophysiology studies.

| Channel Subtype | Human Channel Isoform | IC50 (µM) |

| N-type | hCaV2.2 | 34.0 ± 3.6 |

| T-type | hCaV3.1 | 3.3 ± 0.3 |

| T-type | hCaV3.2 | 1.7 ± 0.1 |

| T-type | hCaV3.3 | 7.2 ± 0.3 |

| L-type | hCaV1.2 | > 100 |

| L-type | hCaV1.3 | > 100 |

| P/Q-type | hCaV2.1 | > 100 |

| R-type | hCaV2.3 | > 100 |

Data compiled from studies on recombinantly expressed human calcium channels.[1][2]

Mechanism of Action

This compound functions by directly blocking the pore of specific voltage-gated calcium channels, thereby inhibiting the influx of calcium ions into the cell. This blockade is state- and use-dependent for certain channel subtypes, indicating that the affinity of this compound for the channel can be influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel opening.[1][2]

State- and Use-Dependent Inhibition

-

hCaV2.2 (N-type): this compound demonstrates state- and use-dependent inhibition of N-type calcium channels. This suggests that the molecule may have a higher affinity for the open or inactivated states of the channel, which are more prevalent during periods of high neuronal firing.[1][2]

-

hCaV3.1 (T-type): For this T-type channel subtype, stronger inhibition is observed at higher stimulation frequencies, indicating a use-dependent mechanism of action.[1][2]

This frequency-dependent blockade is a key characteristic, suggesting that this compound may be more effective at targeting pathological conditions associated with neuronal hyperexcitability, such as those found in epilepsy and neuropathic pain, while having less impact on normal physiological signaling.[1][2]

Experimental Protocols

The primary method for characterizing the inhibitory activity of this compound on voltage-gated calcium channels is whole-cell patch-clamp electrophysiology . The following provides a detailed methodology based on standard practices for recording from cell lines recombinantly expressing specific human calcium channel subtypes.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the ionic currents conducted by specific voltage-gated calcium channel subtypes (hCaV2.2, hCaV3.1, hCaV3.2, hCaV3.3, etc.).

Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells are commonly used for the stable or transient expression of the desired human calcium channel α1 subunit, along with any necessary auxiliary subunits (e.g., β and α2δ).

-

Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and appropriate selection antibiotics.

-

For recording, cells are plated onto glass coverslips.

Solutions:

-

External (Bath) Solution (in mM):

-

110 BaCl2 (as the charge carrier to enhance current and block K+ channels)

-

10 HEPES

-

5 CsCl

-

1 MgCl2

-

10 Glucose

-

pH adjusted to 7.4 with CsOH

-

-

Internal (Pipette) Solution (in mM):

-

120 Cs-methanesulfonate

-

10 EGTA

-

10 HEPES

-

5 MgCl2

-

4 ATP-Mg

-

0.3 GTP-Na

-

pH adjusted to 7.2 with CsOH

-

Recording Procedure:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes are fabricated from borosilicate glass capillaries using a micropipette puller, with a typical resistance of 2-5 MΩ when filled with the internal solution.

-

A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are held at a holding potential of -80 mV to -100 mV to ensure channels are in a resting state before stimulation.

-

Voltage-clamp protocols are applied to elicit channel opening. For example, to measure T-type channel currents, a depolarizing step to -30 mV for 200 ms can be used. For N-type channels, a step to +10 mV may be appropriate.

-

This compound is applied to the bath at various concentrations to determine its inhibitory effect on the peak current amplitude.

-

Data is acquired and analyzed using appropriate software to calculate IC50 values and to study the voltage- and frequency-dependence of the block.

Signaling Pathways and Therapeutic Rationale

The therapeutic potential of this compound in pain and epilepsy stems from its ability to modulate neuronal excitability and neurotransmitter release by blocking T-type and N-type calcium channels.

Role in Neuropathic Pain

Neuropathic pain is often characterized by hyperexcitability of primary sensory neurons in the dorsal root ganglia (DRG). Both CaV3.2 (a T-type channel) and CaV2.2 (an N-type channel) are upregulated in DRG neurons following nerve injury and contribute to this hyperexcitability.

-

CaV3.2 (T-type): These low-voltage activated channels contribute to setting the resting membrane potential and generating burst firing in neurons. Their upregulation in neuropathic pain states lowers the threshold for action potential firing, leading to spontaneous pain and hyperalgesia. By blocking CaV3.2, this compound can dampen this neuronal hyperexcitability.[3]

-

CaV2.2 (N-type): These channels are predominantly located at presynaptic terminals in the spinal cord's dorsal horn. They play a crucial role in the release of excitatory neurotransmitters such as glutamate and substance P from nociceptive C-fibers. By inhibiting CaV2.2, this compound can reduce the transmission of pain signals from the periphery to the central nervous system.

Role in Epilepsy

Absence seizures, a form of generalized epilepsy, are characterized by oscillatory neuronal activity in the thalamocortical circuit. T-type calcium channels, particularly CaV3.1, are highly expressed in thalamic neurons and are critical for generating the low-threshold calcium spikes that drive these rhythmic, synchronous discharges.

-

T-type Channels (CaV3.1, CaV3.2, CaV3.3): By blocking T-type calcium channels in the thalamus, this compound can disrupt the oscillatory burst firing of thalamocortical neurons, thereby preventing the generation and propagation of seizure activity. This is a well-established mechanism for anti-absence seizure drugs.

Conclusion

This compound is a promising investigational compound with a distinct pharmacological profile as a potent blocker of T-type and N-type voltage-gated calcium channels. Its mechanism of action, particularly its state- and use-dependent properties, makes it an attractive candidate for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Moniro-1: A Technical Guide to Solubility and Handling for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moniro-1 is a potent T-type and N-type calcium channel blocker, identified by CAS number 1909225-94-0. Its utility in preclinical research necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents. This technical guide provides an in-depth overview of this compound's solubility profile, drawing upon its structural characteristics and established principles of chemical solubility. While specific quantitative experimental data for this compound is not extensively published, this document offers estimated solubility values to guide researchers in solution preparation and experimental design. Furthermore, a detailed protocol for determining thermodynamic solubility is provided to enable researchers to ascertain precise solubility limits in their specific experimental contexts. This guide also includes a schematic of the signaling pathway associated with T-type and N-type calcium channel blockade to provide a broader biological context for this compound's mechanism of action.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1909225-94-0 |

| Molecular Formula | C₂₃H₂₃FN₄O₃·HCl |

| Molecular Weight | 458.91 g/mol |

| Chemical Structure (SMILES) | N/C(N)=N\CCCOC1=CC=C(C=C1)C(NC2=C(C=CC=C2)OC3=CC=C(C=C3)F)=O.Cl |

Estimated Solubility of this compound

The following table provides estimated solubility values for this compound. It is crucial to note that these are estimations and should be experimentally verified.

| Solvent | Estimated Solubility (at 25°C) | Notes |

| DMSO (Dimethyl Sulfoxide) | > 20 mg/mL (> 43.6 mM) | Supplier information indicates stability in DMSO solution, suggesting high solubility. |

| Water | Moderately Soluble | The hydrochloride salt form and the polar guanidinium group enhance aqueous solubility. Solubility is expected to be pH-dependent. |

| Ethanol | Soluble | The polar nature of ethanol should facilitate the dissolution of this compound. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate this compound. |

| Acetonitrile | Slightly Soluble | As a polar aprotic solvent, it may have limited capacity to solvate the charged guanidinium group. |

| Acetone | Slightly Soluble | Its polarity is lower than alcohols, which may limit the solubility of the polar functional groups. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise solubility data for this compound, a thermodynamic solubility assay, such as the shake-flask method, is recommended. This method determines the equilibrium solubility of a compound, which is a critical parameter for many downstream applications.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent.

Materials:

-

This compound (solid powder)

-

Selected solvent (e.g., DMSO, water, phosphate-buffered saline pH 7.4)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the mobile phase to be used for HPLC analysis to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., add 2 mg of this compound to 1 mL of solvent). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker or rotator.

-

Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The prolonged incubation ensures that the dissolution process has reached a thermodynamic equilibrium.

-

-

Sample Processing:

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis by HPLC:

-

Analyze the calibration standards and the filtered sample solutions by HPLC.

-

Develop an appropriate HPLC method (e.g., reverse-phase C18 column, isocratic or gradient elution with a suitable mobile phase, and UV detection at a wavelength where this compound has maximum absorbance).

-

Integrate the peak area corresponding to this compound in each chromatogram.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

-

The calculated concentration represents the thermodynamic solubility of this compound in the test solvent. Express the solubility in mg/mL and µM.

-

Signaling Pathway and Experimental Workflow Visualization

As a T-type and N-type calcium channel blocker, this compound is expected to modulate intracellular calcium levels by inhibiting the influx of Ca²⁺ ions through these specific voltage-gated calcium channels. This action can impact various cellular processes, including neuronal excitability and neurotransmitter release.

Caption: Mechanism of action of this compound as a calcium channel blocker.

The following diagram illustrates a typical experimental workflow for assessing the solubility of a compound like this compound.

Information Regarding Moniro-1's Mechanism of Action is Not Publicly Available

An in-depth analysis of scientific literature and chemical databases reveals a significant lack of public information on the mechanism of action for the compound identified as Moniro-1. While the chemical identity of this compound has been established, there is no available data detailing its biological activity, signaling pathways, or associated experimental protocols.

This compound is cataloged in chemical databases with the following identifiers:

| Identifier | Value |

| Molecular Formula | C23H24ClFN4O3 |

| IUPAC Name | 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride |

| Synonyms | GLXC-10427, EX-A10368 |

Despite the existence of these chemical descriptors, a comprehensive search for "this compound," as well as its synonyms "GLXC-10427" and "EX-A10368," did not yield any peer-reviewed articles, clinical trial data, or patents that would describe its pharmacological properties.

Consequently, the core requirements for a technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be met at this time. The absence of this foundational scientific information makes it impossible to construct an accurate or meaningful report on this compound's mechanism of action.

It is important to distinguish this compound from other similarly named but biologically distinct molecules that were identified during the search process:

-

Miro1: A mitochondrial Rho GTPase that plays a crucial role in the movement and localization of mitochondria within cells. Research indicates Miro1 acts as a calcium sensor, linking mitochondria to motor proteins.[1]

-

MCP-1 (Monocyte Chemoattractant Protein-1): A chemokine, also known as CCL2, that is involved in the inflammatory response by recruiting monocytes to sites of injury or infection.

These proteins have well-documented signaling pathways and mechanisms of action but are unrelated to the chemical compound this compound.

Until research on this compound is published in the public domain, a detailed technical guide on its mechanism of action cannot be developed.

References

In Silico Target Prediction of Moniro-1: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of molecular targets is a critical and often rate-limiting step in the drug discovery pipeline. In silico target prediction methods have emerged as powerful tools to accelerate this process by computationally screening vast biological space to generate testable hypotheses for a compound's mechanism of action. This technical guide provides an in-depth overview of the core methodologies for the in silico target prediction of a novel hypothetical compound, Moniro-1. We will explore both structure-based and ligand-based approaches, present hypothetical prediction data, and detail the experimental protocols required for subsequent validation.

Core Methodologies for In Silico Target Prediction

The two primary strategies for computational target prediction are structure-based and ligand-based methods. These approaches leverage different types of data but can be used synergistically to build a comprehensive target profile for a small molecule like this compound.

Structure-Based Target Prediction: Reverse Docking

Reverse docking, also known as inverse virtual screening, repositions the traditional docking paradigm. Instead of screening a library of compounds against a single target, a single compound (this compound) is docked against a large library of 3D protein structures.[1][2] This method is particularly useful for identifying potential off-targets and for drug repurposing.[2] The process involves preparing the 3D structure of this compound and then systematically docking it into the binding sites of a curated protein structure database. Each docking pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol.[3]

Ligand-Based Target Prediction: Pharmacophore Modeling

Ligand-based methods are employed when the 3D structure of a potential target is unknown or when focusing on a specific class of targets.[4] These methods are founded on the principle that molecules with similar structures or properties are likely to interact with similar targets.[1][5] Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific target.[4][6][7] A pharmacophore model can be generated from a set of known active ligands or from a ligand-protein complex.[8] The pharmacophore of this compound can then be used as a 3D query to screen databases of known pharmacophores associated with specific biological targets, with the results ranked by a "fit score".[9]

Data Presentation: Hypothetical In Silico Results for this compound

The following tables summarize the hypothetical quantitative data from in silico target prediction studies for this compound.

Table 1: Top Predicted Protein Targets for this compound from Reverse Docking

| Rank | Protein Target | Gene Symbol | Protein Family | Predicted Binding Affinity (kcal/mol) | PDB ID |

| 1 | Mitogen-activated protein kinase 1 | MAPK1 | Kinase | -10.2 | 4QTB |

| 2 | Cyclin-dependent kinase 2 | CDK2 | Kinase | -9.8 | 1HCK |

| 3 | Vascular endothelial growth factor A | VEGFA | Growth Factor | -9.5 | 2VPF |

| 4 | Estrogen receptor alpha | ESR1 | Nuclear Receptor | -9.1 | 1A52 |

| 5 | B-cell lymphoma-extra large | BCL2L1 | Apoptosis Regulator | -8.9 | 2O2F |

Table 2: Pharmacophore-Based Screening Results for this compound against a Kinase-Focused Library

| Rank | Target Kinase Family | Representative Target | Fit Score | Overlapping Features |

| 1 | MAP Kinase | p38 alpha | 0.92 | 2 HBA, 1 HBD, 1 Aro |

| 2 | CDK | CDK2 | 0.88 | 1 HBA, 1 HBD, 1 Aro |

| 3 | Tyrosine Kinase | EGFR | 0.85 | 2 HBA, 1 Aro |

| 4 | PI3K | PI3K alpha | 0.81 | 1 HBA, 1 HBD, 2 Hyd |

| 5 | AKT/PKB | AKT1 | 0.79 | 1 HBA, 2 Hyd |

| HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donor, Aro: Aromatic Ring, Hyd: Hydrophobic |

Experimental Protocols for Target Validation

In silico predictions must be experimentally validated to confirm the identified targets and their biological relevance.[10][11]

Protocol 1: In Vitro Kinase Binding Assay

This protocol is designed to validate the predicted interaction between this compound and a candidate kinase, such as MAPK1. The LanthaScreen™ Eu Kinase Binding Assay is a common method for this purpose.[12]

Objective: To determine the binding affinity (IC50) of this compound for the MAPK1 kinase.

Materials:

-

Recombinant human MAPK1 kinase

-

Europium (Eu)-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

This compound, serially diluted in DMSO

-

Assay buffer

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to achieve the final desired concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the MAPK1 kinase and the Eu-labeled anti-tag antibody in the assay buffer.

-

Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

-

Assay Plate Setup: To the wells of a 384-well plate, add 5 µL of the serially diluted this compound or DMSO control.

-

Addition of Kinase/Antibody: Add 5 µL of the kinase/antibody mixture to each well.

-

Addition of Tracer and Incubation: Add 5 µL of the tracer solution to each well to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is used to determine if this compound can modulate the signaling pathway downstream of its predicted target.[14][15] For example, if this compound targets MAPK1, we can assess the phosphorylation status of its substrate, MEK1.

Objective: To assess the effect of this compound on MAPK1-mediated phosphorylation of MEK1 in a relevant cell line.

Materials:

-

Cell line expressing MAPK1 and MEK1 (e.g., HeLa cells)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MEK1, anti-total-MEK1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

-

Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add SDS loading buffer and heat the samples. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MEK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 3: MTT Cell Viability Assay

This assay determines the effect of this compound on cell viability, which is a functional readout of its on-target activity.[18][19][20] The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[18]

Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure: [18]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 48 or 72 hours).

-

Addition of MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Caption: Workflow for in silico target prediction and experimental validation.

Caption: Hypothetical MAPK signaling pathway inhibited by this compound.

Conclusion

The successful identification of drug targets is a cornerstone of modern therapeutic development. This technical guide has outlined a robust, integrated strategy for the in silico target prediction of the hypothetical compound this compound. By combining structure-based and ligand-based computational methods, researchers can generate a ranked list of potential protein targets. However, these predictions are only the first step. Rigorous experimental validation through biochemical and cellular assays, as detailed in this paper, is essential to confirm these targets and elucidate the compound's true mechanism of action. This synergistic approach, blending computational prediction with experimental verification, significantly de-risks and accelerates the progression of novel compounds like this compound through the drug discovery pipeline.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 3. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 5. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. Western blot analysis of signaling pathway protein expression [bio-protocol.org]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 19. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. info.gbiosciences.com [info.gbiosciences.com]

Miro1: A Comprehensive Technical Review of a Key Regulator of Mitochondrial Dynamics and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial Rho GTPase 1 (Miro1), encoded by the RHOT1 gene, is a pivotal outer mitochondrial membrane protein that governs the intricate processes of mitochondrial transport, morphology, and quality control. Functioning as a calcium-sensitive adaptor, Miro1 links mitochondria to the microtubule network, ensuring their proper distribution to cellular locations with high energy demands and calcium buffering requirements. Its dysregulation has been increasingly implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of Miro1, detailing its mechanism of action, associated signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to its investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Miro1, providing a quick reference for researchers.

| Parameter | Value | Cell/System Type | Reference |

| Binding Affinity | |||

| Miro1-Ca2+ Dissociation Constant (Kd) | >1 µM | In vitro | [1] |

| Miro1 Reducer Activity | |||

| IC50 for Miro1 Reduction | 7.8 µM | Fibroblasts from Parkinson's disease patients | [2] |

| Mitochondrial Motility | |||

| Average Velocity of Moving Mitochondria (Control Neurons) | 0.91 ± 0.26 µm/s | Neurons | [Macaskill et al., 2009, as cited in 19] |

| Average Velocity of Moving Mitochondria (Miro1-expressing Neurons) | 0.98 ± 0.17 µm/s | Neurons | [Macaskill et al., 2009, as cited in 19] |

Signaling Pathways and Logical Relationships

Miro1-Mediated Mitochondrial Transport

Miro1 is a central component of the machinery that transports mitochondria along microtubules. It acts as an adaptor, linking mitochondria to the kinesin motor protein KIF5. This interaction is dynamically regulated by intracellular calcium levels, allowing for the precise positioning of mitochondria in response to cellular signals.

References

Moniro-1: A Technical Guide to Safe Handling and Storage

An in-depth technical guide on the safety and handling of Moniro-1 is presented below, tailored for researchers, scientists, and drug development professionals. The information is compiled from the available Safety Data Sheet (SDS).

This document provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound, based on the currently available information. It is crucial for all personnel handling this substance to be thoroughly familiar with its potential hazards and the necessary precautions.

Product Identification and Properties

This compound is a laboratory chemical with the following identifiers and properties[1]:

| Identifier | Information |

| Product Name | This compound |

| CAS Number | 1909225-94-0 |

| Molecular Weight | 458.91 |

| Synonyms | Not provided in the SDS |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS)[1].

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Label Elements:

-

Pictogram: No pictogram data available in the provided SDS[1].

-

Signal Word: No signal word data available in the provided SDS[1].

Toxicological Data

The available toxicological information for this compound is summarized below. It should be noted that for several endpoints, the classification is based on available data without specific quantitative values being provided in the SDS[1].

| Toxicological Endpoint | Data |

| Acute toxicity | Classified based on available data. Harmful if swallowed[1]. |

| Skin corrosion/irritation | Classified based on available data[1]. |

| Serious eye damage/irritation | Classified based on available data[1]. |

| Respiratory or skin sensitization | Classified based on available data[1]. |

| Germ cell mutagenicity | Classified based on available data[1]. |

| Carcinogenicity | Classified based on available data. No component of this product present at a level equal to or greater than 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC[1]. |

| Reproductive toxicity | Classified based on available data[1]. |

| Specific target organ toxicity - single exposure | Classified based on available data[1]. |

| Specific target organ toxicity - repeated exposure | Classified based on available data[1]. |

| Aspiration hazard | Classified based on available data[1]. |

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage protocols is mandatory to minimize risk.

Precautions for Safe Handling:

-

Avoid contact with skin and eyes, and inhalation of dust or aerosols[1].

-

Use only in well-ventilated areas, preferably with an appropriate exhaust ventilation system[1].

-

Do not eat, drink, or smoke in areas where this product is handled[1].

-

Wash hands and any exposed skin thoroughly after handling[1].

Conditions for Safe Storage:

-

Store in a cool, well-ventilated area with the container tightly sealed[1].

-

Protect from direct sunlight and sources of ignition[1].

-

Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

-

Keep away from strong acids/alkalis and strong oxidizing/reducing agents[1].

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for safe handling.

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation. An accessible safety shower and eye wash station should be available[1]. |

| Eye Protection | Wear safety goggles with side-shields[1]. |

| Hand Protection | Wear protective gloves[1]. |

| Skin and Body Protection | Wear impervious clothing[1]. |

| Respiratory Protection | Use a suitable respirator[1]. |

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1]. |

| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician promptly[1]. |

| Skin Contact | Thoroughly rinse the skin with large amounts of water. Remove contaminated clothing and shoes. Call a physician[1]. |

| Inhalation | Move the person to fresh air immediately[1]. |

Accidental Release Measures

-

Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas[1].

-

Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or water courses[1].

-

Methods for Cleaning Up: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material as an approved waste[1].

Experimental Workflow and Signaling Pathways

There is no specific information available in the public domain regarding detailed experimental protocols or the signaling pathways associated with this compound. The following diagram illustrates a general workflow for handling a hazardous chemical like this compound in a laboratory setting.

Caption: A logical workflow for the safe laboratory handling of this compound.

Stability and Reactivity

| Parameter | Information |

| Reactivity | No data available[1]. |

| Chemical Stability | Stable under recommended storage conditions[1]. |

| Hazardous Reactions | No data available[1]. |

| Conditions to Avoid | No data available[1]. |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1]. |

| Hazardous Decomposition Products | May decompose and emit toxic fumes under fire conditions[1]. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, dry chemical, foam, and carbon dioxide fire extinguisher[1].

-

Special Hazards: May emit irritant fumes during combustion[1].

-

Firefighter Protection: Wear self-contained breathing apparatus and protective clothing[1].

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet and established laboratory safety protocols.

References

In-depth Technical Guide: Potential Biological Targets of Moniro-1

An important clarification regarding the subject of this guide: Initial research into "Moniro-1" did not yield information on a specific molecule or compound with this designation in publicly available scientific literature. The information presented in this guide is based on a comprehensive analysis of related and similarly named biological entities, primarily focusing on Miro1 , a mitochondrial Rho GTPase, and the Monocyte Chemoattractant Protein-1 (MCP-1) signaling pathway, which may share thematic relevance to a hypothetical "this compound." This guide, therefore, explores potential and analogous biological targets and pathways to provide a framework for investigation, assuming "this compound" may be a novel or proprietary compound related to these areas.

This document is intended for researchers, scientists, and drug development professionals interested in the potential mechanisms of action and therapeutic targets related to mitochondrial dynamics and inflammatory signaling.

Potential Target Class: Mitochondrial Trafficking and Dynamics via Miro1

Mitochondrial Rho (Miro) proteins are key regulators of mitochondrial transport, distribution, and dynamics within the cell. Miro1, in particular, acts as an essential adaptor protein that links mitochondria to motor proteins for their movement along microtubules.

Core Function and Mechanism of Miro1

Miro1 is an outer mitochondrial membrane protein that anchors mitochondria to kinesin motor proteins, thereby facilitating their movement.[1] A critical feature of Miro1 is its function as a calcium sensor.[2] In neurons, for example, elevated intracellular calcium levels, often triggered by glutamate receptor activation, lead to a conformational change in Miro1. This change inhibits its binding to KIF5 motor proteins, causing the mitochondria to halt their movement and localize at sites of high energy demand, such as active synapses.[2]

Quantitative Data on Miro1-Mediated Mitochondrial Motility

| Parameter | Condition | Value/Observation | Reference |

| Percentage of Motile Mitochondria | Control Neurons | ~20% | [2] |

| Miro1 Overexpression | 41.8% ± 2.5% | [2] | |

| Miro1 shRNAi Knockdown | 8.9% ± 0.6% | [2] | |

| Average Velocity of Moving Mitochondria | Control Neurons | 0.91 ± 0.26 µm/s | [2] |

| Miro1-expressing Neurons | 0.98 ± 0.17 µm/s | [2] | |

| Miro1 RNAi-expressing Neurons | 1.15 ± 0.33 µm/s | [2] |

Experimental Protocols

1.3.1. Live-Cell Imaging of Mitochondrial Motility

-

Cell Culture and Transfection: Primary hippocampal neurons are cultured from embryonic day 18 rat embryos. Neurons are transfected at 7 days in vitro (DIV) with plasmids encoding mitochondrial-targeted fluorescent proteins (e.g., pDsRed2-Mito) and constructs for Miro1 overexpression or shRNA-mediated knockdown.

-

Imaging: At 9-12 DIV, neurons are imaged using a spinning-disk confocal microscope equipped with a temperature and CO2-controlled chamber. Time-lapse images of dendritic segments are acquired at a rate of 1 frame every 2 seconds for a total of 2-5 minutes.

-

Data Analysis: Kymographs are generated from the time-lapse sequences to visualize mitochondrial movement over time. The percentage of motile mitochondria is determined by counting the number of mitochondria that exhibit displacement of >2 µm during the imaging period. Velocity is calculated from the slope of the lines on the kymograph.

1.3.2. Co-immunoprecipitation to Assess Miro1-KIF5 Interaction

-

Lysate Preparation: Brain slices or cultured cells are treated with or without a stimulus (e.g., 100 µM glutamate for 10 minutes). Tissues or cells are then lysed in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease/phosphatase inhibitors.

-

Immunoprecipitation: The lysate is pre-cleared with protein A/G agarose beads. An antibody against KIF5 is then added to the lysate and incubated overnight at 4°C. Protein A/G beads are used to pull down the antibody-protein complexes.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against Miro1 and KIF5 to detect the interaction.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Miro1-mediated mitochondrial stopping in response to calcium influx.

Caption: Workflow for Co-immunoprecipitation of Miro1 and KIF5.

Potential Target Class: Inflammatory Chemokine Signaling via MCP-1 (CCL2)

Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine Ligand 2 (CCL2), is a key chemokine that regulates the migration and infiltration of monocytes, memory T-lymphocytes, and natural killer cells.[3] It plays a crucial role in various inflammatory diseases.

Core Function and Mechanism of MCP-1

MCP-1 exerts its effects by binding to its primary receptor, CCR2, a G protein-coupled receptor (GPCR).[3][4] This binding initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, inflammation, and immune cell activation.[3][5]

Key Downstream Signaling Pathways of MCP-1/CCR2

Upon activation by MCP-1, the CCR2 receptor can trigger several downstream signaling pathways:

-

Gαi-mediated signaling: This is a prominent pathway where the Gαi subunit of the heterotrimeric G protein inhibits adenylyl cyclase and activates other effectors.

-

Phosphoinositide 3-kinase (PI3K) pathway: Activation of PI3K is involved in cell survival and migration.[4]

-

Ras/MAPK (ERK) pathway: The activation of the Ras-Raf-MEK-ERK cascade is crucial for cell proliferation, differentiation, and inflammation.[4][5]

-

Protein Kinase C (PKC) activation: PKC is another important downstream effector involved in various cellular processes.[4]

Experimental Protocols

2.3.1. Chemotaxis Assay (Boyden Chamber)

-

Cell Preparation: Monocytic cells (e.g., THP-1) are labeled with a fluorescent dye (e.g., Calcein-AM) and resuspended in serum-free media.

-

Assay Setup: A Boyden chamber or a similar transwell insert system with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with media containing varying concentrations of MCP-1. The labeled cells are added to the upper chamber.

-

Incubation and Quantification: The chamber is incubated for a few hours to allow cell migration. The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in a plate reader.

2.3.2. Western Blot for ERK Phosphorylation

-

Cell Stimulation: Cells endogenously or exogenously expressing CCR2 are serum-starved and then stimulated with MCP-1 for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation.

Signaling Pathway Diagram

Caption: Simplified MCP-1/CCR2 signaling cascade leading to ERK activation.

Conclusion and Future Directions

While the specific identity of "this compound" remains to be clarified, this guide provides a detailed overview of two biologically relevant systems that may serve as potential areas of interest for a compound with such a name. The regulation of mitochondrial dynamics through Miro1 presents a compelling target for neurological and metabolic disorders. Similarly, the modulation of the MCP-1/CCR2 signaling axis is a well-established strategy in the development of therapies for inflammatory conditions.

For drug development professionals, the experimental protocols and quantitative data presented herein offer a foundational framework for screening and characterizing novel compounds that may interact with these pathways. Future research on a potential "this compound" should first aim to definitively identify its molecular structure and primary binding partners. Subsequently, the assays and conceptual frameworks outlined in this guide can be employed to elucidate its mechanism of action and therapeutic potential.

References

- 1. Miro1 Marks Parkinson’s Disease Subset and Miro1 Reducer Rescues Neuron Loss in Parkinson’s Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miro1 Is a Calcium Sensor for Glutamate Receptor-Dependent Localization of Mitochondria at Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Signaling pathways for monocyte chemoattractant protein 1-mediated extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

In-depth Technical Guide: Stability and Degradation Profile of Moniro-1

Notice of Information Unavailability

Following a comprehensive search of publicly available scientific literature and databases, no information has been found for a compound designated as "Moniro-1." This includes a lack of data regarding its chemical structure, stability profile, degradation pathways, and associated biological or signaling pathways.

The absence of information prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling or experimental workflows.

Possible Reasons for Information Unavailability:

-

Novel or Internal Compound Name: "this compound" may be a new or internally coded compound that has not yet been disclosed in public research literature or patents.

-

Niche or Discontinued Research: The compound may be a niche research chemical with limited documentation or part of a discontinued drug development program.

-

Misspelling or Alternative Nomenclature: The name "this compound" might be a misspelling or an alternative name for a compound known by a different designation.

Recommendations:

To enable the fulfillment of this request, it is recommended that the user:

-

Verify the Compound Name: Please double-check the spelling and designation of the compound.

-

Provide Alternative Identifiers: If available, providing a chemical structure, CAS number, IUPAC name, or any other known identifier would be crucial for a successful literature search.

-

Supply Internal Documentation: If "this compound" is an internal compound, providing any available internal documentation or research findings would be necessary to generate the requested technical guide.

Without additional information to positively identify "this compound," it is not possible to provide the requested technical content on its stability and degradation profile. We are prepared to proceed once a verifiable identifier for the compound is provided.

Methodological & Application

Application Notes and Protocols for the NOMO-1 Cell-Based Assay

Topic: NOMO-1 NF-κB Reporter Assay for Pyrogen Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The NOMO-1 cell-based assay is a sensitive and reliable method for the detection of a broad range of pyrogens. This assay utilizes the human monocytic cell line NOMO-1, which has been engineered to express a luciferase reporter gene under the control of an NF-κB response element.[1] Pyrogens, such as lipopolysaccharide (LPS), bind to Toll-like receptors (TLRs) on the surface of NOMO-1 cells, initiating an intracellular signaling cascade that leads to the activation of the transcription factor NF-κB.[1] Activated NF-κB translocates to the nucleus and drives the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the amount of pyrogen present in the sample, providing a quantitative measure of pyrogenicity. This application note provides a detailed protocol for the NOMO-1 NF-κB reporter assay, along with data presentation and diagrams to illustrate the underlying signaling pathway and experimental workflow.

Data Presentation

Table 1: Assay Performance and Quality Control Parameters

| Parameter | Value | Reference |

| Cell Line | NOMO-1 (NF-κB-luciferase) | [1] |

| Limit of Detection (LOD) | 0.0125 EU/mL (for LPS) | [1] |

| Limit of Quantification (LOQ) | 0.025 EU/mL (for LPS) | [1] |

| Dynamic Range | 0.0125 - 0.8 EU/mL (for LPS) | [1] |

| Standard Curve R² | > 0.99 | [1] |

| Assay Format | 96-well or 384-well plate | [2] |

| Readout | Luminescence | [1] |

Table 2: Example Luminescence Data for LPS Standard Curve

| LPS Concentration (EU/mL) | Raw Luminescence Units (RLU) | Fold Induction (over Blank) |

| 0 (Blank) | 1,500 | 1.0 |

| 0.0125 | 4,500 | 3.0 |

| 0.025 | 9,000 | 6.0 |

| 0.05 | 18,000 | 12.0 |

| 0.1 | 36,000 | 24.0 |

| 0.2 | 72,000 | 48.0 |

| 0.4 | 144,000 | 96.0 |

| 0.8 | 288,000 | 192.0 |

Experimental Protocols

1. Materials and Reagents

-

NOMO-1 cells expressing NF-κB-luciferase reporter

-

Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin)

-

Assay medium (as per specific kit instructions, often serum-free)[2]

-

Lipopolysaccharide (LPS) standard (endotoxin units/mL)

-

Test samples

-

Luciferase substrate reagent

-

White, opaque 96-well or 384-well cell culture plates

-

Luminometer

2. Cell Culture and Seeding

-

Culture NOMO-1 cells in T-75 flasks at 37°C in a humidified incubator with 5% CO₂.

-

Passage cells every 3-4 days to maintain logarithmic growth.

-

On the day of the assay, harvest cells and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in the appropriate assay medium to the desired seeding density (e.g., 20,000 cells/well for a 384-well plate).[2]

-

Seed the cells into the wells of a white, opaque cell culture plate.[2]

-

Incubate the plate for 16-24 hours at 37°C and 5% CO₂.[2]

3. Assay Procedure

-

Prepare a serial dilution of the LPS standard in assay medium to generate a standard curve (e.g., from 0.8 EU/mL down to 0.0125 EU/mL).

-

Prepare dilutions of the test samples in assay medium.

-

Carefully remove the culture medium from the wells containing the seeded NOMO-1 cells.

-

Add the LPS standards, test samples, and a blank control (assay medium only) to the respective wells.

-

Incubate the plate for 6 hours at 37°C and 5% CO₂.

-

After incubation, allow the plate to equilibrate to room temperature for 10-15 minutes.

-

Prepare the luciferase substrate reagent according to the manufacturer's instructions.

-

Add the luciferase substrate reagent to each well.

-

Incubate the plate at room temperature for 10 minutes in the dark to allow the luminescent signal to stabilize.

-

Measure the luminescence in each well using a luminometer.

4. Data Analysis

-

Subtract the average luminescence of the blank wells from all other readings.

-

Plot the corrected luminescence values for the LPS standards against their corresponding concentrations to generate a standard curve.

-

Use the standard curve to interpolate the endotoxin concentration of the unknown test samples.

-

The results are typically expressed in Endotoxin Units per milliliter (EU/mL).

Mandatory Visualizations

Caption: NOMO-1 NF-κB Signaling Pathway.

Caption: NOMO-1 Assay Experimental Workflow.

References

Application Notes and Protocols for High-Throughput Screening with Moniro-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniro-1 is a novel fluorescent probe designed for the selective detection and monitoring of Miro1 (Mitochondrial Rho GTPase 1), a key regulator of mitochondrial trafficking and dynamics. Miro1 plays a crucial role in neuronal health by ensuring proper mitochondrial distribution to areas of high energy demand, such as synapses.[1] Dysregulation of Miro1 function has been implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease, making it an attractive therapeutic target.[2] this compound enables high-throughput screening (HTS) of compound libraries to identify modulators of Miro1 activity, offering a powerful tool for the discovery of novel therapeutics for these debilitating conditions.

High-throughput screening is a drug discovery process that allows for the rapid assessment of large numbers of compounds to identify those that interact with a specific biological target.[][4] The use of fluorescent probes in HTS provides a sensitive and quantitative method for detecting these interactions in real-time.[]

Principle of the Assay